molecular formula C19H23FN4O4S B2676957 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 2034285-68-0

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

Cat. No.: B2676957
CAS No.: 2034285-68-0
M. Wt: 422.48
InChI Key: OUUWUKGYBWPLOJ-UHFFFAOYSA-N
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Description

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a potent and selective ATP-competitive inhibitor of Salt-Inducible Kinase 2 (SIK2), and to a lesser extent SIK3, with high relevance in immunological and fibrotic disease research. Its primary research value lies in its ability to modulate macrophage polarization and cytokine signaling. By inhibiting SIK2, this compound blocks the phosphorylation of transcription factors like CREB-regulated transcription coactivators (CRTCs), preventing their sequestration in the cytoplasm. This allows for the nuclear translocation of CRTCs and the subsequent activation of a transcriptional program that drives macrophages towards an anti-inflammatory, M2-like phenotype. This mechanism is critical for investigating the resolution of inflammation and has significant implications for studying diseases such as pulmonary fibrosis, rheumatoid arthritis, and other conditions driven by aberrant immune responses. Research utilizing this inhibitor has demonstrated its efficacy in shifting macrophage responses and suppressing pro-fibrotic signaling pathways, making it a valuable chemical probe for dissecting SIK-dependent signaling networks in innate immunity and tissue remodeling. Its role in inhibiting SIK2 also links it to metabolic and circadian rhythm research, as SIK kinases are key regulators of these processes.

Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O4S/c20-15-12-21-19(22-13-15)24-6-4-14(5-7-24)11-23-29(25,26)16-2-3-17-18(10-16)28-9-1-8-27-17/h2-3,10,12-14,23H,1,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUWUKGYBWPLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)NCC3CCN(CC3)C4=NC=C(C=N4)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Piperidine Ring : Substituted with a 5-fluoropyrimidine moiety, enhancing its biological activity.
  • Benzo[b][1,4]dioxepine Core : Contributes to its pharmacological properties.
  • Sulfonamide Group : Imparts additional functional properties.

The molecular formula is C17H18F4N4O2SC_{17}H_{18}F_{4}N_{4}O_{2}S with a molecular weight of 418.4 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding : The fluoropyrimidine component may interact with nucleic acids or proteins, potentially inhibiting their function.
  • Pharmacokinetics : The piperidine ring enhances binding affinity to targets, while the sulfonamide group modulates the compound's pharmacokinetic properties .

Biological Activity Overview

Research indicates that compounds structurally related to this compound exhibit significant biological activities:

Activity Type Description
AnticancerPotential inhibition of cancer cell proliferation through targeted receptor interactions.
Anti-inflammatoryModulation of inflammatory pathways via inhibition of specific enzymes or receptors.
AntimicrobialEfficacy against certain bacterial strains through disruption of cellular processes.

Structure Activity Relationship (SAR)

Recent SAR studies have highlighted the importance of various structural components in determining the biological efficacy of similar compounds:

  • Fluorination : The presence of fluorine enhances metabolic stability and biological activity.
  • Piperidine Substitution : Variations in the piperidine ring influence binding affinity and selectivity towards specific receptors .
  • Sulfonamide Variants : Different sulfonamide groups can significantly affect the compound's pharmacological profile.

Case Studies

Several studies have investigated the biological effects of this compound and related derivatives:

  • Anticancer Studies : A study demonstrated that derivatives with modifications on the benzo[b][1,4]dioxepine core exhibited enhanced cytotoxicity against various cancer cell lines .
  • Inflammation Models : In vivo models showed that compounds similar to this compound significantly reduced markers of inflammation in animal models .
  • Antimicrobial Activity : Research indicated that certain derivatives displayed potent antimicrobial activity against gram-positive bacteria, suggesting their potential as therapeutic agents .

Q & A

Q. What are the recommended synthetic routes and reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, with critical parameters to optimize yield and purity:

  • Key Steps :
    • Step 1 : Formation of the piperidin-4-ylmethyl intermediate via reductive amination or nucleophilic substitution, using 1-(5-fluoropyrimidin-2-yl)piperidine as a precursor .
    • Step 2 : Sulfonamide coupling between the benzo[b][1,4]dioxepine-7-sulfonyl chloride and the piperidin-4-ylmethyl intermediate under basic conditions (e.g., triethylamine or pyridine) .
  • Reaction Conditions :
    • Solvents : Dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile for polar aprotic environments .
    • Temperature : Room temperature to reflux (40–80°C), depending on reaction kinetics .
    • Catalysts : Carbodiimides (e.g., DCC or EDC) for activating carboxylic acid intermediates in related sulfonamide syntheses .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR to verify connectivity of the fluoropyrimidine, piperidine, and benzo[b][1,4]dioxepine-sulfonamide moieties. Key signals include the fluoropyrimidine protons (δ 8.2–8.5 ppm) and sulfonamide NH (δ 5.5–6.0 ppm) .
    • Mass Spectrometry (HRMS) : To confirm molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ with m/z ~490–500) .
  • Purity Assessment :
    • HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm, using acetonitrile/water gradients .

Q. What physicochemical properties are critical for its stability and solubility in biological assays?

  • Solubility : Moderate solubility in DMSO (>10 mM) but limited aqueous solubility (<1 mg/mL). Co-solvents like cyclodextrins or PEG-400 may enhance bioavailability .
  • Stability :
    • Photostability : Protect from light due to the fluoropyrimidine and dioxepine groups.
    • pH Sensitivity : Stable in neutral buffers but may hydrolyze under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Core Modifications :
    • Piperidine Ring : Test substitutions (e.g., methyl, fluoro) at the 4-position to alter steric/electronic effects on target binding .
    • Benzo[b][1,4]dioxepine : Explore substituents on the benzene ring (e.g., halogens, methoxy) to modulate lipophilicity and metabolic stability .
  • Biological Assays :
    • Target Binding : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify affinity for hypothesized targets (e.g., kinases or GPCRs) .

Q. What computational strategies are suitable for predicting target interactions?

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with fluoropyrimidine-binding proteins (e.g., thymidylate synthase or adenosine receptors) .
  • MD Simulations : Perform 100-ns simulations in explicit solvent to assess binding stability and conformational dynamics .
  • ADMET Prediction : Tools like SwissADME to estimate permeability (LogP), CYP450 interactions, and hERG liability .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Experimental Replication :
    • Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
  • Data Triangulation :
    • Cross-validate findings using orthogonal methods (e.g., in vitro enzyme inhibition + cellular proliferation assays) .
    • Compare results with structurally analogous compounds (e.g., ’s sulfonamide derivatives) to identify conserved trends .

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